MFCD18319439

Description

Such compounds often feature halogen substituents (e.g., chlorine or fluorine) or nitrogen-containing heterocycles, which influence their reactivity, solubility, and bioactivity .

Properties

IUPAC Name |

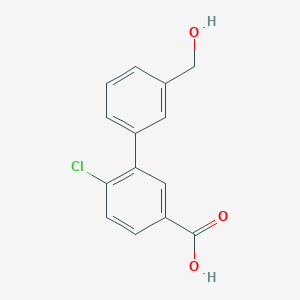

4-chloro-3-[3-(hydroxymethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-13-5-4-11(14(17)18)7-12(13)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXCFGBFFTVJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689091 | |

| Record name | 6-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261930-00-0 | |

| Record name | 6-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18319439 involves specific reaction conditions and reagents. One common method includes the use of a two-step tangential-flow filtration (TFF) process, which enhances the properties of the resulting compound . This method involves an additional ethanol removal step before particle fusion, resulting in larger particles with improved stability and transfection efficiency .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include advanced filtration techniques and controlled reaction environments to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: MFCD18319439 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction pathway and the products formed.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs.

Scientific Research Applications

MFCD18319439 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and drug delivery capabilities. Industrial applications include its use in the production of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of MFCD18319439 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing cellular processes. Understanding the molecular targets and pathways involved can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18319439 (inferred properties) with structurally and functionally related compounds from the evidence, focusing on molecular properties, bioactivity, and synthetic pathways.

Table 1: Structural and Physicochemical Properties

Key Differences:

Structural Backbone :

- CAS 918538-05-3 features a pyrrolo[1,2-f][1,2,4]triazine core with two chlorine atoms, enhancing electrophilic reactivity .

- CAS 1533-03-5 contains a trifluoromethyl ketone group, improving metabolic stability but reducing leadlikeness .

Solubility and Permeability :

- The trifluoromethyl group in CAS 1533-03-5 increases lipophilicity (Log S = -2.8) and BBB permeability, making it more suitable for CNS-targeting drugs .

- Chlorinated triazines (e.g., CAS 918538-05-3) exhibit lower solubility (Log S = -3.2), limiting oral bioavailability .

Synthetic Accessibility: CAS 918538-05-3 is synthesized via nucleophilic substitution using N-ethyl-N,N-diisopropylamine, yielding 65–70% efficiency . CAS 1533-03-5 employs a condensation reaction with 4-methylbenzenesulfonohydrazide, achieving 80% yield under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.